molecular formula C21H30N2O4 B1383172 tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1445951-36-9

tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B1383172
M. Wt: 374.5 g/mol
InChI Key: LIDJQARDHLMCOU-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound1. However, detailed information about this specific compound is not readily available in the resources I have access to.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate”. However, similar compounds such as “tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” are available1.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. However, specific information about the molecular structure of “tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate” is not available in the resources I have access to.



Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate” are not readily available in the resources I have access to.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. However, specific information about the physical and chemical properties of “tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate” is not available in the resources I have access to.


Scientific Research Applications

  • Synthesis and Derivation Potential : This compound and related intermediates provide a convenient entry point for novel compounds that access chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Reactivity in Organic Synthesis : This compound is known to react with substrates like N,N-dimethylformamide dimethyl acetal, indicating its potential in the preparation of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • Conformational Studies : The conformation of certain fragments in this compound has been analyzed, which is important in the search for biologically active compounds and macromolecules (Żesławska et al., 2017).

  • Applications in Peptidomimetics : This compound is used in the synthesis of N-butyloxycarbonylalanyl-1,4dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, which is important for the development of peptidomimetics (Slavinskaya et al., 1996).

  • Pharmaceutical Synthesis : It is involved in the synthesis of biologically active compounds like gabapentin-base and other derivatives, which are used in drug discovery (Amirani Poor et al., 2018).

  • Structural Analysis and Characterization : Studies include the thermal and crystallographic analysis of derivatives of this compound, contributing to a deeper understanding of its structural properties (Singh et al., 2016).

  • Enantioselective Synthesis : The compound is used in the enantioselective synthesis of other chemically significant compounds, demonstrating its utility in stereochemistry (López et al., 2020).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate”.


Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, I couldn’t find specific information on the future directions of “tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate”.


properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonylamino)-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-11-9-21(10-12-23)13-17(14-21)22-18(24)26-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDJQARDHLMCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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